BBTA
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Overview
Description
BBTA is a complex organic compound that features a benzoxazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both benzoxazole and thiophene rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BBTA typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring The thiophene ring can be introduced through a subsequent reaction with thiophene derivatives under appropriate conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance reaction efficiency . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
BBTA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
BBTA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of BBTA involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
- 3-(2-Benzoxazol-5-yl)alanine derivatives
Uniqueness
BBTA stands out due to its dual benzoxazole and thiophene rings, which confer unique electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or electronic characteristics, such as in the development of organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells.
Properties
IUPAC Name |
2-[5-(6-amino-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c19-9-1-3-11-13(7-9)23-17(21-11)15-5-6-16(25-15)18-22-12-4-2-10(20)8-14(12)24-18/h1-8H,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYMRJVMMDFNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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